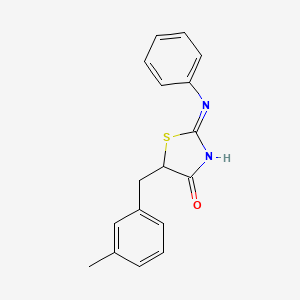

![molecular formula C6H9NO3 B2794509 [5-(Methoxymethyl)oxazol-4-yl]methanol CAS No. 1510076-57-9](/img/structure/B2794509.png)

[5-(Methoxymethyl)oxazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

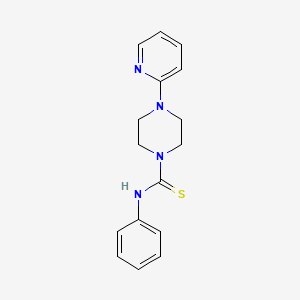

[5-(Methoxymethyl)oxazol-4-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazoline, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The presence of these atoms in the ring structure makes oxazoline a versatile compound that can be used in various chemical reactions.

Applications De Recherche Scientifique

Electrochemical Applications

- Electrochemical Oxidation: The compound has been used in the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, acting as a key intermediate in producing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which have various pharmacological effects and are precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

Materials Science

- Corrosion Inhibition: Oxazole derivatives, including similar compounds, have been studied as corrosion inhibitors for mild steel in hydrochloric acid, showing that their inhibitive effect occurs through adsorption on the metal surface (Rahmani et al., 2018).

Organic Chemistry

- Synthesis and Transformation: Research has explored thermal transformations of oxazole endoperoxides, including rearrangements, fragmentations, and methanol additions (Gollnick & Koegler, 1988).

- Microwave-Assisted Synthesis: The compound is utilized in microwave-assisted synthesis methods for creating highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support (Chanda et al., 2012).

- Synthesis of Novel Heterocycles: It has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene, demonstrating its utility in creating complex organic structures (Dutta et al., 2012).

Catalysis

- High-Pressure Diels-Alder Reactions: The compound has been used in high-pressure Diels-Alder reactions, providing insights into the effects of pressure, temperature, and solvents on these reactions (Ibata et al., 1986).

Multicomponent Synthesis

- Four-Component Synthesis: It has been used in the ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating its utility in complex organic synthesis (Janvier et al., 2002).

Analytical Chemistry

- Optical Sensing: Research has involved its use in the optical sensing of low molecular weight alcohols, employing fluorescent dyes for detection in nonhydroxylic media (Orellana et al., 1995).

Propriétés

IUPAC Name |

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-9-3-6-5(2-8)7-4-10-6/h4,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWAVXCDIXIGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)

![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)

![3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2794449.png)